molecular formula C19H20BrClN2O2S B5000908 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5000908
M. Wt: 455.8 g/mol
InChI Key: JYRUABKPZCYKOA-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chloro-2,5-dimethoxyphenyl and 4-ethylphenyl groups can be done via nucleophilic substitution reactions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which can be achieved by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S.BrH/c1-4-12-5-7-13(8-6-12)16-11-25-19(22-16)21-15-10-17(23-2)14(20)9-18(15)24-3;/h5-11H,4H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRUABKPZCYKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3OC)Cl)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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